molecular formula C19H21ClN2O3S B11160994 trans-4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11160994
M. Wt: 392.9 g/mol
InChI Key: SYFPIMIOJSGUNS-UHFFFAOYSA-N
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Description

4-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a cyclohexane carboxylic acid moiety

Preparation Methods

The synthesis of 4-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl-substituted precursor. The subsequent steps involve the introduction of the acetamido group and the cyclohexane carboxylic acid moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group are key structural features that enable binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and chlorophenyl-substituted molecules. Compared to these, 4-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2-(2-Chlorophenyl)-1,3-thiazole
  • 4-Acetamidomethylcyclohexane-1-carboxylic acid These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H21ClN2O3S/c20-16-4-2-1-3-15(16)18-22-14(11-26-18)9-17(23)21-10-12-5-7-13(8-6-12)19(24)25/h1-4,11-13H,5-10H2,(H,21,23)(H,24,25)

InChI Key

SYFPIMIOJSGUNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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